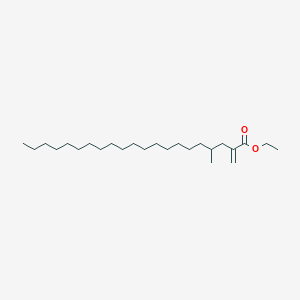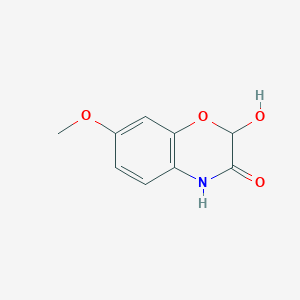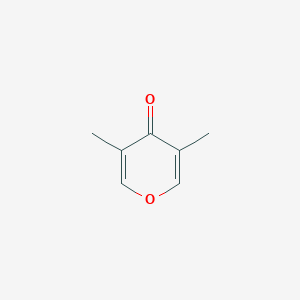
3,5-Dimethyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4H-pyran-4-one, also known as DMPO, is a heterocyclic organic compound with a molecular formula of C7H8O2. DMPO is a versatile molecule with various applications in scientific research, including its use as a spin trapping agent, antioxidant, and flavoring agent. In
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4H-pyran-4-one is widely used in scientific research as a spin trapping agent, which is a technique used to study free radicals and reactive oxygen species (ROS). 3,5-Dimethyl-4H-pyran-4-one reacts with free radicals and ROS to form stable adducts that can be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. 3,5-Dimethyl-4H-pyran-4-one is also used as an antioxidant, which is a molecule that can prevent or delay the oxidation of other molecules. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties in both in vitro and in vivo studies. Additionally, 3,5-Dimethyl-4H-pyran-4-one is used as a flavoring agent in the food industry due to its pleasant odor and taste.
Wirkmechanismus
3,5-Dimethyl-4H-pyran-4-one acts as a spin trapping agent by reacting with free radicals and ROS to form stable adducts. The reaction between 3,5-Dimethyl-4H-pyran-4-one and free radicals occurs through the addition of 3,5-Dimethyl-4H-pyran-4-one to the unpaired electron of the free radical, forming a radical adduct. The radical adduct is then stabilized through the formation of a covalent bond between the unpaired electron and the nitrogen atom of 3,5-Dimethyl-4H-pyran-4-one. The stable adduct can then be analyzed using EPR spectroscopy to determine the identity and concentration of the free radical.
Biochemical and Physiological Effects:
3,5-Dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 3,5-Dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 3,5-Dimethyl-4H-pyran-4-one has been shown to have neuroprotective effects, which can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethyl-4H-pyran-4-one has several advantages for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one is a stable molecule that can be easily synthesized and stored. 3,5-Dimethyl-4H-pyran-4-one is also a versatile molecule that can be used in various techniques, including EPR spectroscopy, to study free radicals and ROS. However, 3,5-Dimethyl-4H-pyran-4-one also has some limitations for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one can react with other molecules, including some antioxidants, which can complicate data interpretation. Additionally, 3,5-Dimethyl-4H-pyran-4-one can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
For research on 3,5-Dimethyl-4H-pyran-4-one include the development of new spin trapping agents and the exploration of its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3,5-Dimethyl-4H-pyran-4-one can be achieved through multiple methods, including the condensation of 2-acetyl furan with formaldehyde, the oxidation of 3,5-dimethyl-2-furfural, and the cyclization of 2-methyl-3,5-dihydroxy-2,3-dihydrofuran-4-one. The most common method for synthesizing 3,5-Dimethyl-4H-pyran-4-one involves the reaction of 2-acetyl furan with formaldehyde in the presence of an acid catalyst, typically sulfuric acid, to form 3,5-Dimethyl-4H-pyran-4-one.
Eigenschaften
CAS-Nummer |
19083-61-5 |
|---|---|
Produktname |
3,5-Dimethyl-4H-pyran-4-one |
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
TYNBCLRVUQVAEV-UHFFFAOYSA-N |
SMILES |
CC1=COC=C(C1=O)C |
Kanonische SMILES |
CC1=COC=C(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



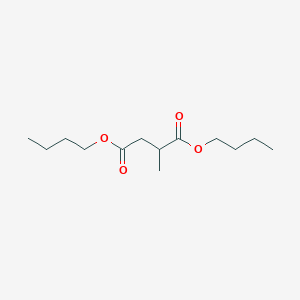
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
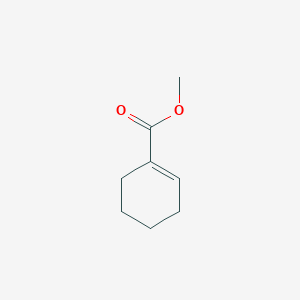
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)





